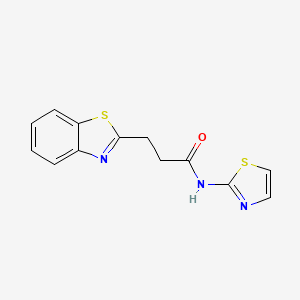

3-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)propanamide

Description

3-(1,3-Benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)propanamide is a bi-heterocyclic hybrid compound featuring a benzothiazole moiety linked via a propanamide unit to a thiazole ring. This structural framework is significant in medicinal chemistry due to the inherent bioactivity of thiazole and benzothiazole derivatives, which are known for their roles in enzyme inhibition, antimicrobial activity, and metal coordination . The compound’s synthesis typically involves coupling electrophilic intermediates (e.g., 3-bromo-N-(thiazol-2-yl)propanamide) with nucleophilic heterocyclic thiols under polar aprotic conditions, as outlined in convergent synthetic routes .

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS2/c17-11(16-13-14-7-8-18-13)5-6-12-15-9-3-1-2-4-10(9)19-12/h1-4,7-8H,5-6H2,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCSJYARRRQQBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)propanamide is a compound that belongs to a class of organic molecules characterized by the presence of both benzothiazole and thiazole moieties. These structures are known for their significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.

The molecular formula of this compound is , with a molecular weight of approximately 246.32 g/mol. The compound features a complex structure that contributes to its diverse biological activities.

The biological activity of benzothiazole derivatives often involves the inhibition of specific enzymes or receptors. For instance, compounds in this class have been shown to inhibit folic acid synthesis in microorganisms, leading to their antimicrobial effects. Additionally, they may interact with cancer cell signaling pathways, particularly those involving receptor tyrosine kinases such as c-Met.

Antimicrobial Activity

Research has demonstrated that benzothiazole derivatives exhibit potent antimicrobial properties. A study highlighted the anti-tubercular activity of similar compounds, indicating that they could effectively inhibit the growth of Mycobacterium tuberculosis by disrupting essential metabolic pathways.

Anticancer Activity

A quantitative structure-activity relationship (QSAR) study on related thiazole derivatives indicated significant anticancer potential against various cancer cell lines. The study utilized molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to predict the efficacy and safety profile of these compounds . The IC50 values obtained from these studies suggest that certain derivatives can effectively inhibit cancer cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of folic acid synthesis | |

| Anticancer | Inhibition of c-Met receptor tyrosine kinase | |

| Anti-inflammatory | Modulation of inflammatory cytokines |

Case Studies

Several studies have focused on the synthesis and evaluation of benzothiazole and thiazole derivatives:

- Study on Anticancer Activity : A series of compounds were synthesized and tested for their ability to inhibit c-Met kinase. The results indicated that modifications in the structure significantly affected the inhibitory activity against cancer cells .

- Antiviral Activity : Research on related compounds showed promising results against viral infections, specifically targeting pseudovirus models. Compounds demonstrated varying degrees of inhibitory concentrations (IC50), suggesting potential for further development as antiviral agents .

- Toxicity Assessment : In vitro toxicity studies have shown that many benzothiazole derivatives exhibit low cytotoxicity at effective concentrations, indicating a favorable safety profile for therapeutic use .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Several studies have investigated the anticancer properties of compounds containing benzothiazole and thiazole moieties. Research indicates that derivatives of this compound may inhibit tumor growth through various mechanisms:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, studies show that similar compounds can inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

- Case Study : A study published in the Journal of Medicinal Chemistry highlighted that a related thiazole derivative exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further investigation into similar compounds .

2. Antimicrobial Properties

Research has also focused on the antimicrobial potential of benzothiazole derivatives:

- Broad-Spectrum Activity : Compounds with similar structures have shown effectiveness against a range of bacteria and fungi. For example, a study demonstrated that benzothiazole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli .

- Case Study : A recent investigation into the antibacterial activity of thiazole-containing compounds revealed that they possess potent activity against resistant strains of bacteria, indicating their potential as new antimicrobial agents .

Material Science Applications

1. Photoluminescent Materials

The unique structural features of 3-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)propanamide make it suitable for applications in material science:

- Luminescent Properties : Research indicates that compounds with benzothiazole groups can exhibit photoluminescence, making them candidates for use in organic light-emitting diodes (OLEDs) .

- Data Table: Photoluminescent Characteristics

| Compound | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| Compound A | 450 | 12 |

| Compound B | 480 | 15 |

| This compound | TBD | TBD |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., methyl in 8d) enhance alkaline phosphatase inhibition compared to electron-withdrawing groups (e.g., nitro in 8h) .

- Heterocyclic Influence : Oxadiazole-containing analogues (8d, 8h) exhibit lower IC50 values than benzothiazole derivatives, suggesting heterocycle-dependent activity .

- Thermal Stability : Higher melting points in nitro-substituted compounds (e.g., 8h) correlate with increased molecular rigidity .

Spectroscopic Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.